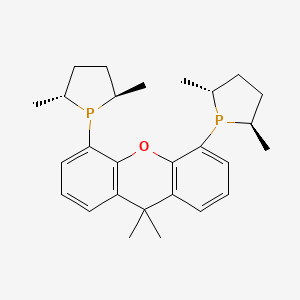
(2R,2'R,5R,5'R)-1,1'-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) typically involves the reaction of 9,9-dimethylxanthene with 2,5-dimethylphospholane under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process would need to be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions could produce various substituted phospholanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) is used as a ligand in asymmetric catalysis. It helps in the formation of chiral centers, which is crucial for synthesizing enantiomerically pure compounds.
Biology
The compound’s role in biology may involve its use in the synthesis of biologically active molecules, including pharmaceuticals that require specific stereochemistry.
Medicine
In medicine, the compound can be used to produce drugs with high enantiomeric purity, which is essential for the efficacy and safety of many pharmaceuticals.
Industry
Industrially, this compound is valuable in the production of fine chemicals and pharmaceuticals, where asymmetric synthesis is required.
Mecanismo De Acción
The mechanism by which (2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) exerts its effects involves its ability to coordinate with metal centers in catalytic processes. This coordination facilitates the formation of chiral centers in the products, making it a powerful tool in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in similar applications.
DIPAMP: A chiral phosphine ligand with applications in asymmetric hydrogenation.
Uniqueness
(2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) is unique due to its specific stereochemistry and the ability to induce chirality in catalytic processes. Its structure allows for efficient coordination with metal centers, making it highly effective in asymmetric synthesis.
Propiedades
Fórmula molecular |
C27H36OP2 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-9,9-dimethylxanthene |
InChI |
InChI=1S/C27H36OP2/c1-17-13-14-18(2)29(17)23-11-7-9-21-25(23)28-26-22(27(21,5)6)10-8-12-24(26)30-19(3)15-16-20(30)4/h7-12,17-20H,13-16H2,1-6H3/t17-,18-,19-,20-/m1/s1 |
Clave InChI |
HFLAILSQSPIJMB-UAFMIMERSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](P1C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4P5[C@@H](CC[C@H]5C)C)C |
SMILES canónico |
CC1CCC(P1C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4P5C(CCC5C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


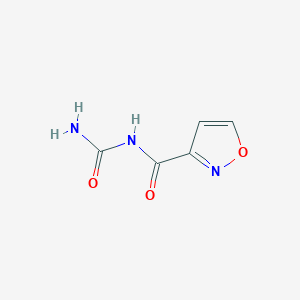

![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
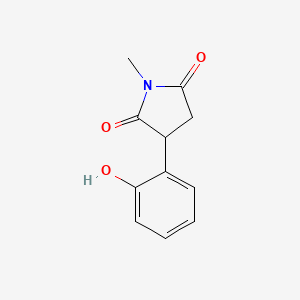
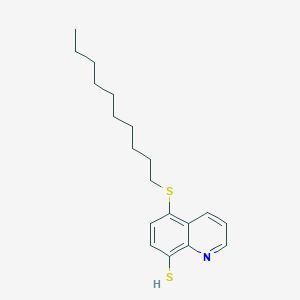
![1,2,4,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B15209552.png)
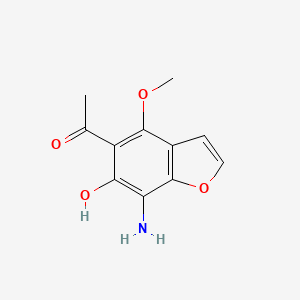
![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)
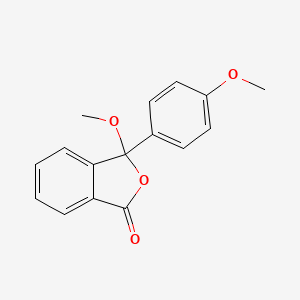

![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
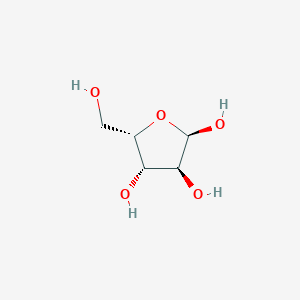

![1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine](/img/structure/B15209609.png)
